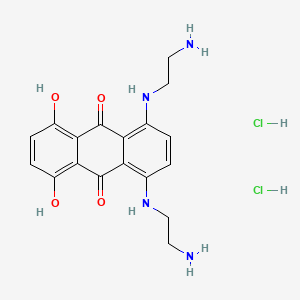
9,10-Anthracenedione, 1,4-bis((2-aminoethyl)amino)-5,8-dihydroxy-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Anthracenedione, 1,4-bis((2-aminoethyl)amino)-5,8-dihydroxy-, dihydrochloride is a synthetic organic compound known for its distinctive structure and significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two aminoethyl groups attached to an anthracenedione core, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,4-bis((2-aminoethyl)amino)-5,8-dihydroxy-, dihydrochloride typically involves the condensation of alkylenediamines with quinizarin or 2,3-dihydro-1,4,5,8-tetrahydroxy-9,10-anthracenedione, followed by oxidation . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions, where the reactants are combined in reactors under controlled conditions. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Anthracenedione, 1,4-bis((2-aminoethyl)amino)-5,8-dihydroxy-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the anthracenedione core, leading to the formation of quinones.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone derivatives.
Substitution: The aminoethyl groups can participate in substitution reactions, where other functional groups replace the amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinone derivatives. Substitution reactions can result in a variety of substituted anthracenedione derivatives.
Applications De Recherche Scientifique
9,10-Anthracenedione, 1,4-bis((2-aminoethyl)amino)-5,8-dihydroxy-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: It has been investigated for its potential therapeutic properties, including anticancer activity.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 9,10-Anthracenedione, 1,4-bis((2-aminoethyl)amino)-5,8-dihydroxy-, dihydrochloride involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which may lead to cell death. Additionally, it can inhibit specific enzymes involved in cellular processes, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(aminomethyl)benzene: This compound has a similar structure but lacks the anthracenedione core, resulting in different chemical and biological properties.
2-(1-Piperazinyl)ethylamine: Another related compound with a piperazine ring, which imparts different reactivity and applications.
Uniqueness
9,10-Anthracenedione, 1,4-bis((2-aminoethyl)amino)-5,8-dihydroxy-, dihydrochloride is unique due to its anthracenedione core, which provides distinct electronic and steric properties. This uniqueness allows it to interact with biological molecules in ways that similar compounds cannot, making it valuable in research and potential therapeutic applications.
Propriétés
Numéro CAS |
70476-81-2 |
|---|---|
Formule moléculaire |
C18H22Cl2N4O4 |
Poids moléculaire |
429.3 g/mol |
Nom IUPAC |
1,4-bis(2-aminoethylamino)-5,8-dihydroxyanthracene-9,10-dione;dihydrochloride |
InChI |
InChI=1S/C18H20N4O4.2ClH/c19-5-7-21-9-1-2-10(22-8-6-20)14-13(9)17(25)15-11(23)3-4-12(24)16(15)18(14)26;;/h1-4,21-24H,5-8,19-20H2;2*1H |
Clé InChI |
VOEMLSBPODOHJQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCN.Cl.Cl |
SMILES canonique |
C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCN.Cl.Cl |
Key on ui other cas no. |
70476-81-2 |
Numéros CAS associés |
96555-65-6 (Parent) |
Synonymes |
1,4-bis((2-aminoethyl)amino)-5,8-dihydroxy-9,10-anthraquinone 1,4-bis((2-aminoethyl)amino)-5,8-dihydroxy-9,10-anthraquinone dihydrochloride AEAD CL 232,468 CL 232468 CL-232468 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















